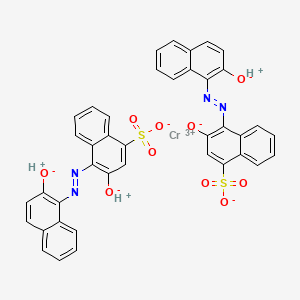
1-Pentyn-3-ol
Overview
Description
It is a colorless to yellow liquid with a recognizable odor and is slightly soluble in water . This compound is characterized by the presence of both an alkyne and an alcohol functional group, making it a versatile intermediate in organic synthesis.
Mechanism of Action
Target of Action
1-Pentyn-3-ol is a chemical compound with the molecular formula C5H8O . It has been found to be toxic towards mammalian cells expressing the liver-specific isozyme of alcohol dehydrogenase (L-ADH) . Therefore, its primary target is the L-ADH enzyme in the liver cells.
Mode of Action
Given its toxicity towards cells expressing l-adh, it can be inferred that it likely interacts with this enzyme, potentially inhibiting its function . This could result in changes to the metabolism of alcohols in the liver.
Result of Action
The primary result of this compound’s action is toxicity towards mammalian cells expressing L-ADH . This could potentially lead to liver damage or dysfunction, particularly in the context of alcohol metabolism.
Biochemical Analysis
Biochemical Properties
1-Pentyn-3-ol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It is known to interact with enzymes such as lipoxygenases, which are involved in the oxidation of polyunsaturated fatty acids. These interactions can lead to the formation of various oxylipins, which are important signaling molecules in plants . Additionally, this compound can act as a substrate for certain oxidoreductases, leading to the production of reactive oxygen species that can influence cellular processes.
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways by modulating the activity of enzymes involved in the production of signaling molecules. For example, its interaction with lipoxygenases can lead to changes in the levels of oxylipins, which can affect gene expression and cellular metabolism . Furthermore, this compound can impact cell function by altering the redox state of the cell, leading to changes in the activity of redox-sensitive transcription factors.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific context. For instance, its interaction with lipoxygenases can inhibit the enzyme’s activity, leading to a decrease in the production of oxylipins . Additionally, this compound can induce changes in gene expression by modulating the activity of transcription factors that are sensitive to changes in the cellular redox state.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can act as a modulator of enzyme activity and signaling pathways, leading to beneficial effects on cellular function. At high doses, this compound can exhibit toxic effects, including oxidative stress and cell death . These threshold effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to the metabolism of fatty acids. It interacts with enzymes such as lipoxygenases, leading to the production of oxylipins and other signaling molecules . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. It can be taken up by cells via passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can localize to specific compartments, such as the cytoplasm and mitochondria, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments, such as the mitochondria, through targeting signals and post-translational modifications . This localization can affect its activity and function, allowing it to modulate cellular processes in a compartment-specific manner.
Preparation Methods
1-Pentyn-3-ol can be synthesized through various methods. One common synthetic route involves the reaction of propargyl bromide with ethylmagnesium bromide, followed by hydrolysis. The reaction conditions typically involve the use of an inert atmosphere and low temperatures to prevent side reactions .
Industrial production methods for this compound often involve the catalytic hydration of 1-pentyne. This process uses a catalyst such as mercury(II) sulfate in the presence of sulfuric acid to add water across the triple bond, forming the alcohol .
Chemical Reactions Analysis
1-Pentyn-3-ol undergoes a variety of chemical reactions due to the presence of both the alkyne and alcohol functional groups:
Oxidation: The alcohol group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogen gas in the presence of a palladium or nickel catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Major products formed from these reactions include 3-pentanone, 3-pentanol, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
1-Pentyn-3-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules and is used in studies involving enzyme inhibition and metabolic pathways.
Medicine: this compound is used in the development of drugs and therapeutic agents due to its ability to interact with biological targets.
Comparison with Similar Compounds
1-Pentyn-3-ol can be compared with other similar compounds such as:
3-Methyl-1-pentyn-3-ol: This compound has a similar structure but with an additional methyl group, making it more hydrophobic and slightly altering its reactivity.
This compound, 3-ethyl-: This compound has an ethyl group instead of a methyl group, which affects its physical properties and reactivity.
The uniqueness of this compound lies in its balance of hydrophilic and hydrophobic properties, as well as its ability to undergo a wide range of chemical reactions due to the presence of both alkyne and alcohol functional groups.
Properties
IUPAC Name |
pent-1-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O/c1-3-5(6)4-2/h1,5-6H,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSKEFWQPNVWTP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871060 | |
| Record name | 1-Pentyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4187-86-4 | |
| Record name | 1-Pentyn-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4187-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentyn-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004187864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4187-86-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60556 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Pentyn-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50871060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-pentyn-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.876 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-[2,6-Bis[4-(trifluoromethyl)phenyl]-4-pyridyl]-2-(dibutylamino)ethanol](/img/structure/B1209079.png)








